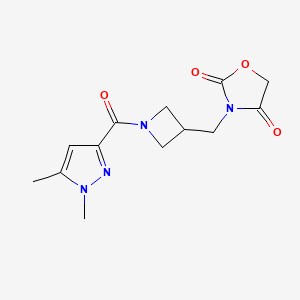

3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-dimethyl-1H-pyrazole is an organic compound with the formula C5H8N2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . Oxazolidine-2,4-dione is a type of oxazolidine, a heterocyclic compound containing a five membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is not available in the sources I found.Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not available in the sources I found.Scientific Research Applications

Chemical Synthesis and Transformation

The compound , due to its structural complexity, plays a significant role in synthetic chemistry, particularly in the development of heterocyclic compounds. For instance, it is involved in redox-denitration reactions of aromatic nitro compounds, highlighting its potential in modifying organic molecules for various applications, including material science and pharmaceuticals (Rees & Tsoi, 2000). Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation demonstrates its utility in creating compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Biological and Pharmacological Applications

Compounds structurally related to 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione have been explored for their biological and pharmacological activities. For example, nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis have been developed, showcasing the therapeutic potential of these chemical frameworks (Genin et al., 2000).

Advanced Material Synthesis

The compound's relevance extends to material science, particularly in the synthesis of advanced materials with specific functional properties. For instance, the preparation and properties of related oxazolidine derivatives, such as 3-ethyl-5,5-dimethyloxazolidine-2,4-dione, indicate potential applications in creating novel materials with unique chemical and physical attributes (Hook, 1947).

Mechanism of Action

Target of action

Pyrazoles and oxazolidinediones have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to bind with high affinity to multiple receptors .

Mode of action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrazole derivatives exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical pathways

The biochemical pathways affected by these compounds can also be diverse. For instance, some pyrazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

Result of action

The molecular and cellular effects of these compounds can be diverse, depending on their specific structure and the biological targets they interact with. For instance, some pyrazole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

3-[[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-8-3-10(14-15(8)2)12(19)16-4-9(5-16)6-17-11(18)7-21-13(17)20/h3,9H,4-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGRIGPDMRDSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CC(C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)

![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)